2,4,5-Trifluoro-DL-Phenylalanine

Description

BenchChem offers high-quality 2,4,5-Trifluoro-DL-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trifluoro-DL-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

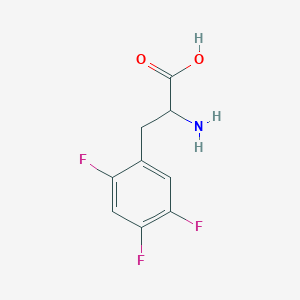

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJFYJHCOWRRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering the Future of Peptidomimetics: A Technical Whitepaper on 2,4,5-Trifluoro-DL-Phenylalanine (CAS 142844-04-2)

Executive Summary

In the pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic incorporation of fluorine into organic scaffolds has become a cornerstone of modern drug design. 2,4,5-Trifluoro-DL-Phenylalanine (CAS 142844-04-2) represents a highly specialized non-canonical amino acid that fundamentally alters the physicochemical landscape of peptides and small molecules.

Unlike mono-fluorinated derivatives, the 2,4,5-trifluoro substitution pattern induces profound electronic and steric effects. It reverses the quadrupole moment of the aromatic ring, dramatically enhances metabolic stability by shielding primary oxidation sites, and provides a distinct

Physicochemical Properties & The "Fluorine Effect"

To understand the utility of 2,4,5-Trifluoro-DL-Phenylalanine, we must first quantify its baseline properties. The introduction of three highly electronegative fluorine atoms onto the phenyl ring creates a unique balance of lipophilicity and electron deficiency.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Causality / Impact in Drug Design |

| IUPAC Name | 2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | Core scaffold for peptidomimetics. |

| CAS Number | 142844-04-2 (DL-racemate) | Standard identifier for the racemic mixture used in early-stage synthesis. |

| Molecular Formula | C₉H₈F₃NO₂ | The F₃ substitution increases molecular weight while maintaining a steric profile similar to hydrogen. |

| Molecular Weight | 219.16 g/mol | Optimal for maintaining Lipinski's Rule of 5 compliance. |

| Aromatic Electron Density | Highly Electron-Deficient | Reverses the aromatic quadrupole moment, enabling edge-to-face |

| Lipophilicity (logP) | Increased relative to standard Phe | Drives enhanced membrane permeability and target receptor affinity. |

Mechanistic Causality in Drug Design

As application scientists, we do not merely substitute atoms; we engineer molecular interactions. The selection of the 2,4,5-trifluoro pattern is highly deliberate.

Electronic Reversal and Stacking

Standard phenylalanine features an electron-rich aromatic ring. When binding to a receptor pocket that is also electron-rich, electrostatic repulsion can occur. The 2,4,5-trifluorination withdraws electron density via the inductive effect, rendering the

Metabolic Shielding

Cytochrome P450 enzymes typically oxidize aromatic rings at the para or ortho positions. By occupying the 2, 4, and 5 positions with fluorine—a bioisostere of hydrogen that forms an exceptionally strong C-F bond (approx. 116 kcal/mol)—we effectively block these metabolic liabilities. This causality directly translates to an extended in vivo half-life and improved bioavailability.

Fig 1. Mechanistic pathway of 2,4,5-trifluorination enhancing pharmacodynamics and pharmacokinetics.

Applications in Biotherapeutics and Diagnostics

Precursor to Blockbuster Antidiabetics

The D-enantiomer of 2,4,5-trifluorophenylalanine is the critical chiral building block for the synthesis of Sitagliptin and Evogliptin , blockbuster drugs used to treat Type 2 Diabetes [2]. The 2,4,5-trifluorophenyl moiety anchors the drug into the DPP-4 active site, demonstrating how early-stage integration of CAS 142844-04-2 into screening libraries can yield highly potent pharmacophores.

F NMR Structural Probing

Because fluorine is 100% naturally abundant as the

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

The electron-withdrawing nature of the trifluorophenyl ring slightly alters the steric bulk and electronic environment of the

Step-by-Step Methodology:

-

Resin Preparation: Swell Rink Amide resin (0.1 mmol) in DMF for 30 minutes.

-

Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

-

Activation (The Causality Step): Dissolve 4 eq of Fmoc-2,4,5-Trifluoro-DL-Phe-OH and 3.95 eq of HATU in DMF. Add 8 eq of DIPEA. Rationale: HATU prevents epimerization and overcomes the steric hindrance of the fluorinated ring.

-

Coupling: Add the activated amino acid to the resin. Agitate for 120 minutes (extended from the standard 45 minutes due to the bulky side chain).

-

Self-Validation (Kaiser Test): Take a few resin beads and apply the Kaiser test reagents.

-

Result: A yellow color confirms complete coupling (primary amines are capped). A blue color indicates incomplete coupling, triggering an automatic re-coupling step.

-

-

Cleavage: Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours, then precipitate in cold diethyl ether.

Fig 2. Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for fluorinated amino acids.

Protocol B: F NMR Ligand Binding Assay

-

Sample Preparation: Prepare a 50 µM solution of the 2,4,5-Trifluoro-Phe-containing peptide in PBS (pH 7.4) with 10% D₂O.

-

Baseline Acquisition: Acquire a 1D

F NMR spectrum (typically between -110 to -150 ppm for aromatic fluorines) to establish the chemical shifts of the unbound state. -

Titration: Titrate the target protein into the peptide solution in stoichiometric increments (0.25, 0.5, 1.0 eq).

-

Validation Analysis: Monitor line broadening (T₂ relaxation) and chemical shift perturbations. Causality: As the low-molecular-weight peptide binds to the macromolecular protein, its tumbling rate decreases drastically, causing observable line broadening that confirms target engagement.

Conclusion

2,4,5-Trifluoro-DL-Phenylalanine is far more than a structural curiosity; it is a precision-engineered tool for medicinal chemists. By mastering the causality of its electronic reversal, metabolic shielding, and steric properties, researchers can systematically overcome the pharmacokinetic limitations of traditional peptidomimetics and small molecules.

References

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry / National Institutes of Health (NIH).[Link] [1]

-

Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry (RSC Publishing).[Link] [2]

-

2,4,5-Trifluoro-L-phenylalanine | C9H8F3NO2 | CID 2762263. PubChem.[Link] [3]

2,4,5-Trifluoro-DL-Phenylalanine molecular weight and formula

Technical Monograph: 2,4,5-Trifluoro-DL-Phenylalanine

Executive Summary

2,4,5-Trifluoro-DL-Phenylalanine (2,4,5-F3-Phe) is a non-canonical, fluorinated amino acid derivative critical to modern medicinal chemistry and peptide engineering.[] By substituting hydrogen with fluorine at the 2, 4, and 5 positions of the phenyl ring, this compound introduces profound electronic and steric modifications without significantly altering the steric bulk compared to the parent phenylalanine. These modifications are strategically employed to block metabolic hotspots (preventing hydroxylation), modulate lipophilicity (LogP), and serve as sensitive probes in 19F-NMR spectroscopy. This guide details the physicochemical properties, synthesis, and application logic of 2,4,5-F3-Phe for drug development professionals.

Part 1: Physicochemical Core Profile

The following data represents the foundational chemical identity of the racemic (DL) compound.

| Property | Specification |

| Chemical Name | 2,4,5-Trifluoro-DL-Phenylalanine |

| IUPAC Name | 2-amino-3-(2,4,5-trifluorophenyl)propanoic acid |

| Molecular Formula | C₉H₈F₃NO₂ |

| Molecular Weight | 219.16 g/mol |

| CAS Number (DL) | 1260002-73-0 |

| CAS Number (L-isomer) | 749847-57-2 (Reference for chiral applications) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water (low pH), 1M HCl, and glacial acetic acid; sparingly soluble in ethanol. |

| pKa (Predicted) | |

| Melting Point | 230–235 °C (Decomposition) |

Part 2: The Fluorine Effect in Drug Design

The incorporation of fluorine atoms at the 2, 4, and 5 positions is not arbitrary; it is a calculated structural modification designed to alter the pharmacokinetics (PK) and pharmacodynamics (PD) of a peptide or small molecule drug.

Mechanistic Impact

-

Metabolic Blocking: The P450 enzymes typically target the electron-rich aromatic ring for oxidation (hydroxylation), often at the para (4) position. Fluorine, being the most electronegative element, deactivates the ring towards electrophilic attack and physically blocks these sites, significantly extending the half-life (

) of the compound. -

Lipophilicity Modulation: The C-F bond is highly hydrophobic. Trifluoro-substitution increases the partition coefficient (LogP), facilitating better membrane permeability and blood-brain barrier (BBB) penetration.

-

Conformational Biasing: The electronic repulsion between the fluorine atoms and backbone atoms can lock the side chain into specific rotamers, potentially enhancing binding affinity to target receptors.

Figure 1: Strategic logic for substituting Phenylalanine with 2,4,5-Trifluoro-Phenylalanine to block metabolic degradation.

Part 3: Synthesis Protocol (Erlenmeyer-Plöchl Azlactone)

For the synthesis of the racemic DL-2,4,5-Trifluoro-Phenylalanine , the Erlenmeyer-Plöchl azlactone synthesis is the standard industrial and laboratory method. This route is robust, cost-effective, and scalable.

Reagents & Materials

-

Precursor: 2,4,5-Trifluorobenzaldehyde (CAS: 165047-24-5)

-

Co-reactant: N-Acetylglycine (or Hippuric acid)

-

Reagents: Sodium Acetate (anhydrous), Acetic Anhydride

-

Reducing Agent: Hydriodic acid (HI) with Red Phosphorus (P) OR H₂/Pd-C.

Step-by-Step Methodology

-

Azlactone Formation (Cyclization & Condensation):

-

In a round-bottom flask, combine 2,4,5-trifluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride (3.0 eq).

-

Reflux the mixture at 120°C for 2–4 hours. The solution will turn yellow/orange as the azlactone forms.

-

Critical Check: Monitor TLC for the disappearance of the aldehyde.

-

Cool to room temperature. The azlactone product often precipitates. If not, add cold ethanol/water to induce precipitation. Filter and wash with cold ethanol.

-

-

Hydrolysis (Ring Opening):

-

Suspend the azlactone in 10% aqueous NaOH or HCl and reflux for 3–5 hours. This opens the oxazolone ring to yield the

-acylaminocinnamic acid intermediate.

-

-

Reduction (Hydrogenation):

-

Catalytic Method: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst (5 wt%). Hydrogenate at 40–60 psi H₂ at 50°C for 12 hours.

-

Alternative (HI/P): Reflux the intermediate with 57% HI and red phosphorus to simultaneously reduce the double bond and remove the acetyl protecting group.

-

-

Purification:

-

Filter off the catalyst/phosphorus.

-

Adjust pH to the isoelectric point (~pH 5.5–6.0) using ammonia or NaOH. The free amino acid will precipitate.

-

Recrystallize from water/ethanol.

-

Figure 2: The Erlenmeyer-Plöchl Azlactone synthesis pathway for producing racemic 2,4,5-Trifluoro-Phenylalanine.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% TFA in Water

-

B: 0.1% TFA in Acetonitrile

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm and 254 nm.

-

Expected Retention: The trifluoro-derivative will elute later than native phenylalanine due to increased hydrophobicity.

2. Nuclear Magnetic Resonance (NMR)

-

¹H NMR (D₂O/DCl): Look for the disappearance of the aromatic protons at the 2, 4, and 5 positions. The remaining aromatic protons (positions 3 and 6) will appear as multiplets due to H-F coupling.

-

¹⁹F NMR: This is the definitive test. Expect three distinct signals (unless symmetry makes them equivalent, which is not the case here) in the range of -110 to -145 ppm (relative to CFCl₃). The coupling patterns will confirm the 2,4,5 substitution pattern.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Store at 2–8°C. Keep container tightly closed in a dry and well-ventilated place.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762263, 2,4,5-Trifluoro-L-phenylalanine. Retrieved from [Link][2]

-

Beilstein Journal of Organic Chemistry (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

-

Wikipedia. Erlenmeyer–Plöchl Azlactone Synthesis. Retrieved from [Link]

Sources

Fluorinated Phenylalanine Analogs: A Medicinal Chemist's Guide to Design, Synthesis, and Application

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into aromatic amino acids represents a high-leverage tool for optimizing pharmacokinetics and potency. Fluorinated phenylalanine (F-Phe) analogs are not merely "heavy" versions of their hydrogenated counterparts; they are distinct functional entities that offer a unique combination of metabolic stability, electronic modulation, and bio-orthogonal utility.[1]

This guide serves as a technical blueprint for researchers deploying F-Phe analogs. It moves beyond basic properties to explore the causal relationships between fluorination patterns and biological outcomes—specifically, how the high electronegativity (3.98 Pauling) and low polarizability of fluorine can be harnessed to block metabolic hotspots, tune

Physicochemical Profiling: The Fluorine Effect

The substitution of hydrogen for fluorine on the phenyl ring of phenylalanine induces profound electronic and steric changes without significantly altering the overall size of the residue. This "steric mimicry" allows F-Phe to fit into native binding pockets while radically altering the interaction landscape.[1][2]

Comparative Properties Table

The following table summarizes the key physicochemical shifts observed when substituting the para-hydrogen of phenylalanine.

| Property | Phenylalanine (Phe) | 4-Fluoro-Phe (4-F-Phe) | Medicinal Chemistry Implication |

| Van der Waals Radius | 1.20 Å (H) | 1.47 Å (F) | Minimal steric perturbation; usually tolerated in tight binding pockets.[1][2] |

| Electronegativity | 2.1 (H) | 3.98 (F) | Strong inductive effect withdraws electron density from the ring.[2] |

| Hammett | 0.00 | 0.06 | Weakly electron-withdrawing in para position due to competing resonance donation.[1][2] |

| Hammett | 0.00 | 0.34 | Strongly electron-withdrawing in meta position (pure induction).[1][2] |

| Hansch | 0.00 | +0.14 | Increases local lipophilicity of the side chain, enhancing hydrophobic burial. |

| C-X Bond Energy | ~98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | High metabolic stability; resistant to oxidative cleavage.[1][2] |

| Quadrupole Moment ( | -29.0 B (Benzene) | Varies (decreases magnitude) | Inverts electrostatic potential at high F-count (e.g., |

Electronic Tuning and Quadrupole Moments

A critical but often overlooked feature is the alteration of the aromatic quadrupole moment. Native phenylalanine has a negative

-

Monofluorination: Reduces the electron density of the ring, weakening cation-

interactions but potentially strengthening interactions with electron-rich partners.[1][2] -

Perfluorination (

-Phe): Inverts the quadrupole moment entirely (positive center, negative edge).[1][2] This enables face-to-face

Synthetic Methodologies

Accessing F-Phe analogs requires choosing between chemical synthesis (scalable, racemic or chiral resolution) and biosynthetic incorporation (stereopure, complex proteins).[1][2]

Chemical Synthesis Routes[1][2][3][4]

-

Electrophilic Fluorination: Uses reagents like Selectfluor® on phenylacetic acid precursors.[1][2] Often suffers from regioselectivity issues.[1][2]

-

Nucleophilic Fluorination: Displacement of activated alcohols or halides (e.g., Balz-Schiemann reaction).[1][2]

-

Cross-Coupling (Preferred): Negishi or Suzuki coupling of protected iodo-alanine derivatives with fluorinated aryl halides.[1][2] This preserves the chiral center of the amino acid backbone.

Biosynthetic Incorporation

For peptide and protein engineering, genetic code expansion is the gold standard.

-

Residue-Specific: Auxotrophic E. coli strains (Phe-deficient) grown in media supplemented with F-Phe.[1][2] Replaces all Phe residues.[1][2]

-

Site-Specific: Uses an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair (e.g., MjTyrRS mutants) to suppress the TAG amber stop codon, inserting F-Phe at a single, defined position.[1][2]

Figure 1: Decision matrix for synthesizing or incorporating fluorinated phenylalanine analogs based on application scale and specificity requirements.

Medicinal Chemistry Applications

Metabolic Stability (The "Fluorine Armor")

The primary driver for incorporating F-Phe in drug candidates is to block metabolic degradation.[1][2] Cytochrome P450 enzymes typically oxidize the para-position of aromatic rings (a metabolic hotspot).[1][2]

-

Mechanism: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (98 kcal/mol) and resistant to the radical cation mechanism of P450 oxidation.

-

Outcome: Replacing Phe with 4-F-Phe often extends half-life (

) without altering receptor binding affinity.[1][2]

19F NMR Structural Probes

The 19F nucleus is 100% naturally abundant with high gyromagnetic ratio (83% of 1H).

-

Zero Background: Biological systems lack endogenous fluorine, meaning 19F NMR signals arise only from the probe.[2]

-

Sensitivity: The chemical shift of 19F is exquisitely sensitive to local environment (solvation, electrostatics). A 4-F-Phe probe can report on protein folding events or ligand binding with distinct chemical shift perturbations (CSP).[1][2]

Figure 2: Mechanistic divergence in metabolic fate.[1][2] Fluorination at the para-position effectively blocks the formation of the arene oxide intermediate, preventing hydroxylation.

Case Studies in Drug Development

Melphalan Flufenamide (Pepaxto®)[1][4]

-

Structure: Ethyl ester of melphalan linked to 4-fluoro-L-phenylalanine .[1][2][3]

-

Mechanism: The high lipophilicity of the F-Phe moiety facilitates rapid passive transport into cancer cells.[2] Once inside, aminopeptidases (overexpressed in myeloma cells) cleave the peptide bond, releasing the active alkylating agent (melphalan) and the F-Phe byproduct. The fluorine atom here serves primarily to tune lipophilicity and cellular uptake kinetics [1].[1]

4-Borono-2-18F-fluoro-L-phenylalanine (18F-FBPA)[1][2]

-

Application: Used for PET imaging to predict the accumulation of Boron-10 for Boron Neutron Capture Therapy (BNCT).[1][2]

-

Mechanism: The 18F label allows visualization of the drug's distribution via LAT1 transporters, which are upregulated in gliomas. The fluorine substitution must be carefully positioned (position 2 or 4) to ensure the transporter still recognizes the substrate [2].

Experimental Protocols

Protocol A: Synthesis of Fmoc-4-fluoro-L-phenylalanine

For use in Solid Phase Peptide Synthesis (SPPS).

Objective: Protect the amine of commercially available 4-fluoro-L-phenylalanine with the Fmoc group.

Materials:

-

Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (10 mmol)[1][2]

-

Sodium bicarbonate (

)[1][2]

Workflow:

-

Dissolution: Dissolve 1.83 g (10 mmol) of 4-fluoro-L-phenylalanine in 30 mL of water containing 1.68 g (20 mmol) of

. -

Addition: Add 30 mL of acetone. Cool the mixture to 0°C on ice.

-

Reaction: Slowly add 3.37 g (10 mmol) of Fmoc-OSu dissolved in 10 mL acetone dropwise over 30 minutes.

-

Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight.

-

Workup: Evaporate acetone under reduced pressure (rotary evaporator).

-

Acidification: Carefully acidify the remaining aqueous solution to pH 2.0 using 1M HCl. The product will precipitate as a white solid.[1][2]

-

Extraction: Extract the precipitate with Ethyl Acetate (3 x 50 mL). Wash combined organic layers with brine.[1][2]

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize from Ethyl Acetate/Hexane to yield Fmoc-4-fluoro-L-phenylalanine (Yield typically >85%).

Quality Control:

-

TLC: Check purity (Mobile phase: CHCl3/MeOH/AcOH 90:8:2).

-

1H NMR: Verify Fmoc signals (7.3-7.8 ppm) and shift of aromatic protons.

References

-

Melphalan flufenamide mechanism and approval

-

18F-FBPA Synthesis and Application

-

Physicochemical Properties of Fluorinated Amino Acids

-

Genetic Encoding of Fluorinated Phenylalanines

Sources

The Strategic Incorporation of 2,4,5-Trifluorophenylalanine in Drug Design and Chemical Biology: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2,4,5-trifluorophenylalanine, a non-canonical amino acid that has become a cornerstone in modern medicinal chemistry and chemical biology. Authored for researchers, scientists, and drug development professionals, this document elucidates the nuanced interplay between the unique physicochemical properties of this amino acid and its profound impact on the biological activity of peptides and small molecule therapeutics.

Introduction: The Rise of Fluorination in Phenylalanine Analogs

The strategic incorporation of fluorine into bioactive molecules has revolutionized drug design. The 2,4,5-trifluorophenylalanine moiety, in particular, has emerged as a privileged structural motif, most notably as a key component of several dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1][2] The introduction of fluorine atoms to the phenyl ring of phenylalanine dramatically alters its electronic and steric properties, leading to enhanced metabolic stability, increased binding affinity, and the ability to serve as a sensitive probe for nuclear magnetic resonance (NMR) studies.[3][] This guide will explore the synthesis, conformational effects, and diverse applications of 2,4,5-trifluorophenylalanine, providing a comprehensive resource for its effective utilization in research and development.

Physicochemical Properties and Their Biological Implications

The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of unique properties to the phenylalanine side chain. The 2,4,5-trifluoro substitution pattern creates a distinct electronic profile that significantly influences intermolecular interactions.

Key Physicochemical Alterations:

-

Increased Hydrophobicity: The trifluorophenyl group enhances the hydrophobic character of the amino acid, which can influence protein folding and interactions within hydrophobic pockets of target proteins.[]

-

Altered Electrostatics: The strong electron-withdrawing nature of the fluorine atoms modifies the electrostatic potential of the aromatic ring, influencing cation-π and other non-covalent interactions that are critical for molecular recognition.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring less susceptible to enzymatic degradation by proteases, which can significantly improve the in-vivo half-life of peptide-based drugs.[5]

These properties collectively contribute to the enhanced pharmacological profiles of molecules containing 2,4,5-trifluorophenylalanine.

Synthesis of 2,4,5-Trifluorophenylalanine

The synthesis of enantiomerically pure (R)-2,4,5-trifluorophenylalanine is a critical step in the production of several pharmaceuticals, including the anti-diabetic drug sitagliptin. A variety of synthetic strategies have been developed, with a notable emphasis on chemo-enzymatic routes that offer high stereoselectivity and environmentally friendly conditions.

One effective approach involves a biocatalytic retrosynthesis starting from 2,4,5-trifluorobenzaldehyde.[6] This multi-step process can utilize various enzymatic reactions, including transamination and reductive amination, to achieve the desired stereoisomer with high enantiomeric excess.

Experimental Protocol: Chemo-enzymatic Synthesis of (R)-2,4,5-trifluorophenylalanine

This protocol provides a generalized workflow based on established chemo-enzymatic methods.

Materials:

-

2,4,5-trifluorobenzaldehyde

-

N-acetylglycine

-

Acetic anhydride

-

Sodium acetate

-

Hydrochloric acid

-

Acetone

-

Whole-cell biocatalyst expressing a suitable D-amino acid dehydrogenase (DAADH) or D-amino acid transaminase (DAAT)

-

Ammonia source (for reductive amination) or an amino donor (for transamination)

-

Appropriate buffers and cofactors for the chosen enzyme

Procedure:

-

Synthesis of the ketoacid precursor:

-

React 2,4,5-trifluorobenzaldehyde with N-acetylglycine, acetic anhydride, and anhydrous sodium acetate to form the azlactone.

-

Hydrolyze the crude azlactone with hydrochloric acid in an acetone/water mixture to yield the corresponding ketoacid.

-

Purify the ketoacid by recrystallization.[6]

-

-

Biocatalytic conversion to (R)-2,4,5-trifluorophenylalanine:

-

Reductive Amination: Incubate the ketoacid with a whole-cell biocatalyst expressing a DAADH in a suitable buffer containing an ammonia source and necessary cofactors.

-

Transamination: Alternatively, incubate the ketoacid with a whole-cell biocatalyst expressing a DAAT in a buffer containing an appropriate amino donor.

-

-

Purification:

-

After the enzymatic reaction, separate the biomass.

-

Purify the (R)-2,4,5-trifluorophenylalanine from the supernatant using techniques such as ion-exchange chromatography.

-

Logical Workflow for Synthesis:

Caption: Chemo-enzymatic synthesis of (R)-2,4,5-trifluorophenylalanine.

Structure-Activity Relationship in DPP-4 Inhibitors

The most prominent application of 2,4,5-trifluorophenylalanine is in the design of DPP-4 inhibitors. The trifluorinated phenyl ring plays a crucial role in the binding of these inhibitors to the active site of the DPP-4 enzyme.

The crystal structure of DPP-4 in complex with inhibitors reveals that the 2,4,5-trifluorophenyl moiety occupies a hydrophobic subpocket (S1 pocket) of the enzyme.[7] The fluorine substitutions enhance the hydrophobic interactions within this pocket, contributing to the high binding affinity and potency of the inhibitors. Furthermore, the specific substitution pattern is critical for optimal activity, with the 2,4,5-trifluoro analog demonstrating superior potency compared to other fluorinated and non-fluorinated derivatives.[7]

| Compound/Analog | Target | IC50 (nM) | Key Findings |

| Sitagliptin (containing 2,4,5-trifluorophenylalanine) | DPP-4 | ~19 | Highly potent and selective inhibitor. The trifluorophenyl group is crucial for binding in the S1 pocket. |

| Fused β-homophenylalanine derivative (18a) | DPP-4 | 4.9 | Demonstrates high potency.[8] |

| Fused β-homophenylalanine derivative (18d, with fluorine) | DPP-4 | Not specified | Showed a slight increase in metabolic stability compared to the non-fluorinated analog.[8] |

| Dihydropyrimidine phthalimide hybrid (10g) | DPP-4 | 0.51 | Picomolar potency, demonstrating superior activity to alogliptin.[9] |

| Dihydropyrimidine phthalimide hybrid (10i) | DPP-4 | 0.66 | Also exhibits picomolar potency.[9] |

Impact on Peptide and Protein Stability

The incorporation of 2,4,5-trifluorophenylalanine into peptides and proteins can significantly enhance their structural stability. This is attributed to the increased hydrophobicity of the fluorinated side chain and the stabilization of the peptide backbone through electronic effects.

Key Stability Enhancements:

-

Proteolytic Resistance: Peptides containing fluorinated phenylalanine derivatives have shown markedly increased resistance to degradation by proteases such as chymotrypsin.[5] The altered electronic environment of the adjacent peptide bond makes it a less favorable substrate for enzymatic hydrolysis.

-

Thermal Stability: The incorporation of fluorinated amino acids can increase the melting temperature (Tm) of proteins, indicating enhanced thermal stability.[10][11] This is a critical factor for the development of protein-based therapeutics with improved shelf-life and in-vivo performance.

Experimental Protocol: Assessing Peptide Stability against α-Chymotrypsin

This protocol outlines a general procedure for comparing the enzymatic stability of a peptide containing 2,4,5-trifluorophenylalanine to its non-fluorinated counterpart.

Materials:

-

Peptide with 2,4,5-trifluorophenylalanine

-

Control peptide with phenylalanine

-

α-Chymotrypsin

-

Assay buffer (e.g., Tris-HCl with CaCl2)

-

Quenching solution (e.g., trifluoroacetic acid)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and α-chymotrypsin in the assay buffer.

-

Incubation: Incubate each peptide with α-chymotrypsin at a defined temperature (e.g., 37°C).

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction with the quenching solution.

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.

-

Data Analysis: Quantify the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the 0-minute time point. Determine the half-life (t½) of each peptide.

Workflow for Stability Assessment:

Caption: Workflow for enzymatic stability assessment of peptides.

Application as a ¹⁹F NMR Probe

The presence of fluorine atoms makes 2,4,5-trifluorophenylalanine an excellent probe for ¹⁹F NMR spectroscopy. This technique offers several advantages for studying protein structure and dynamics:

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity in NMR experiments.

-

Background-Free Signal: Since fluorine is not naturally present in biological systems, the ¹⁹F NMR signal is free from background interference.

-

Sensitivity to Local Environment: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local chemical and electronic environment, providing detailed information about protein conformation, ligand binding, and dynamics.[12][13]

By incorporating 2,4,5-trifluorophenylalanine at specific sites within a protein, researchers can obtain valuable structural and functional insights that are often inaccessible with conventional NMR techniques. The distinct signals from the three fluorine atoms on the phenyl ring can provide detailed information about the orientation and dynamics of the side chain within the protein structure.[2]

Future Directions and Conclusion

The structure-activity relationship of 2,4,5-trifluorophenylalanine is a testament to the power of strategic fluorination in molecular design. Its successful application in DPP-4 inhibitors has paved the way for its exploration in other therapeutic areas. Future research will likely focus on leveraging its unique properties to design novel inhibitors for other enzyme classes, as well as to develop more stable and effective peptide and protein therapeutics. The continued development of synthetic methodologies and a deeper understanding of the nuanced effects of fluorination will undoubtedly expand the utility of this versatile building block in the years to come.

This technical guide has provided a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of 2,4,5-trifluorophenylalanine. By understanding the fundamental principles that govern its structure-activity relationship, researchers can more effectively harness its potential to create next-generation therapeutics and advanced tools for chemical biology.

References

-

Jiang, B., et al. (2013). Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. Journal of Medicinal Chemistry, 56(15), 6137-6150. Available from: [Link]

-

Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry. Available from: [Link]

-

Singh, R., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5829. Available from: [Link]

-

Simmons, J., et al. (2019). Assignment of 2,4,5-trifluorophenylalanine ¹⁹F resonances based on (a)... ResearchGate. Available from: [Link]

-

Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Available from: [Link]

-

Galles, K., & Infield, J. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-14. Available from: [Link]

-

Sharma, S., et al. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceutical Sciences. Available from: [Link]

-

Wang, L., et al. (2022). 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids. Journal of Pharmaceutical Analysis, 12(5), 843-850. Available from: [Link]

-

Huber, T., & Otting, G. (2019). Genetic Encoding of Fluorinated Analogues of Phenylalanine for19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors, 4(10), 2697-2704. Available from: [Link]

-

Al-Masri, I. M., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA Medicinal Chemistry. Available from: [Link]

-

El-Sayed, M. A., et al. (2021). Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. Molecules, 26(4), 933. Available from: [Link]

-

Gotor-Fernández, V., et al. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 21(14), 3784-3790. Available from: [Link]

-

van der Zwan, J., et al. (2020). 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recogni. The Journal of Physical Chemistry Letters, 11(13), 5036-5042. Available from: [Link]

-

Bar Dolev, M., et al. (2008). Thermal stabilities of TmTHP variants. CD signal at 222 nm was recorded... ResearchGate. Available from: [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols. Available from: [Link]

-

Streit, J. O., et al. (2025). Rational design of 19F NMR labelling sites to probe protein structure and interactions. Nature Communications. Available from: [Link]

-

Zhu, X., et al. (2013). Design and synthesis of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines as dipeptidyl peptidase IV inhibitors. ChemMedChem, 8(6), 963-971. Available from: [Link]

-

Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. ResearchGate. Available from: [Link]

-

Zhu, X., et al. (2013). Design and Synthesis of 4-(2,4,5-Trifluorophenyl)butane-1,3-diamines as Dipeptidyl Peptidase IV Inhibitors. ChemMedChem. Available from: [Link]

-

G. Papageorgiou, et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 938-984. Available from: [Link]

-

NMI. Determination of the thermal stability (Tm) of proteins using nanoDSF. NMI. Available from: [Link]

-

Wang, Y., et al. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. Acta Pharmaceutica Sinica B, 4(2), 149-156. Available from: [Link]

-

Yavsan, E., & Kalyoncu, S. (2023). Fluorescence-based thermal stability screening is concentration-dependent and varies with protein size. Frontiers in Life Sciences and Related Technologies, 4(2), 62-67. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of the thermal stability (Tm) of proteins using nanoDSF | NMI [nmi.de]

- 11. Thermal (Tm) Stability Analysis - Creative Proteomics [creative-proteomics.com]

- 12. Genetic Encoding of Fluorinated Analogues of Phenylalanine for<sup>19</sup>F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases [openresearch-repository.anu.edu.au]

- 13. par.nsf.gov [par.nsf.gov]

2,4,5-Trifluoro-DL-Phenylalanine vs L-isomer biological activity

This guide details the technical specifications, biological distinctiveness, and experimental applications of 2,4,5-Trifluoro-DL-Phenylalanine, with a specific focus on the divergent utility of its enantiomers.

Chiral Resolution, Biological Activity, and Pharmaceutical Applications[1]

Executive Summary

2,4,5-Trifluoro-phenylalanine (2,4,5-F3-Phe) is a non-canonical amino acid (ncAA) that serves as a critical junction in modern drug development.[1] It exhibits a unique "dual-utility" profile based on its stereochemistry:

-

L-Isomer (S-configuration): Utilized in biologics and protein engineering to enhance proteolytic stability, probe hydrophobic cores via 19F-NMR, and modify peptide receptor affinity.[1]

-

D-Isomer (R-configuration): A high-value pharmaceutical intermediate , serving as the chiral scaffold for blockbuster DPP-4 inhibitors (e.g., Sitagliptin, Evogliptin) used in Type 2 Diabetes management.[1]

This guide provides a comprehensive workflow for the resolution of the racemic (DL) mixture and details the specific biological mechanisms driving the utility of each isomer.

Physicochemical Profile & The "Fluoro-Effect"

The introduction of three fluorine atoms onto the phenyl ring drastically alters the electronic and steric landscape of the amino acid compared to native Phenylalanine (Phe).

Table 1: Comparative Properties of Phe vs. 2,4,5-F3-Phe

| Property | L-Phenylalanine (Native) | L-2,4,5-Trifluoro-Phe | Impact on Biological Activity |

| Van der Waals Radius | H = 1.20 Å | F = 1.47 Å | Steric Bulk: Slightly larger, but often tolerated in Phe-binding pockets.[1] |

| Electronegativity | Low (C-H) | High (C-F) | Electronic: Reduces electron density of the aromatic ring (π-electron deficient).[1] |

| Lipophilicity (LogP) | 1.38 | ~1.8 - 2.1 | Hydrophobicity: Enhances membrane permeability and hydrophobic core packing.[1] |

| pKa (NH3+) | 9.13 | ~8.8 | Acidity: Inductive effect of F lowers pKa, altering zwitterionic behavior. |

| Quadrupole Moment | Negative (π-cloud) | Positive (inverted) | Interaction: Promotes π-π stacking with electron-rich rings (e.g., Trp, Tyr).[1] |

Divergent Biological Activity[1]

The L-Isomer: Protein Engineering & Stability

The L-isomer is the biologically active substrate for ribosomal translation and solid-phase peptide synthesis (SPPS) intended for biological interaction.[1]

-

Mechanism of Action:

-

Proteolytic Resistance: The C-F bond is shorter and stronger than C-H. Incorporating 2,4,5-F3-Phe into peptide drugs (e.g., GLP-1 analogs) protects the peptide bond from enzymatic cleavage by chymotrypsin-like proteases, extending half-life.[1]

-

19F-NMR Probe: With three equivalent fluorine atoms (depending on symmetry) or distinct shifts, it serves as a sensitive NMR probe to monitor protein folding and ligand binding without background interference (mammalian cells lack endogenous fluorine).[1]

-

Orthogonal Translation: Engineered aminoacyl-tRNA synthetases can charge tRNAs with L-2,4,5-F3-Phe, allowing site-specific incorporation into proteins in vivo.[1]

-

The D-Isomer: The Pharmaceutical Scaffold

The D-isomer (often designated as the R-isomer in chemical synthesis contexts) is biologically "inactive" for protein synthesis but is the pharmacophore precursor for DPP-4 inhibitors.[1]

-

Mechanism in Drug Synthesis:

-

Sitagliptin & Evogliptin: These drugs are β-amino acid derivatives.[1] The D-alpha-amino acid is homologated (via Arndt-Eistert synthesis) to form the chiral β-amino acid core.[1]

-

Enzyme Inhibition: The specific 2,4,5-trifluoro substitution pattern fills the S1 hydrophobic pocket of the DPP-4 enzyme. The fluorine atoms form specific electrostatic interactions that anchor the inhibitor, preventing the degradation of incretin hormones like GLP-1.

-

Technical Workflow: Chiral Resolution

Since the direct synthesis often yields a racemic DL-mixture (e.g., via Erlenmeyer-Plöchl azlactone synthesis), separating the isomers is a critical process.[1] The industry-standard method is Enzymatic Resolution .[1]

Diagram 1: Chemo-Enzymatic Resolution Workflow

Caption: Workflow for the enzymatic resolution of DL-2,4,5-trifluorophenylalanine into pure L and D isomers.

Experimental Protocols

Protocol A: Enzymatic Resolution of DL-2,4,5-Trifluoro-Phe

Objective: Isolate pure L-isomer from the racemic mixture using Acylase I.

Reagents:

-

N-Acetyl-DL-2,4,5-trifluorophenylalanine (Substrate)[1]

-

Acylase I (Grade I, from Aspergillus melleus or Porcine Kidney)[1]

-

0.1 M LiOH or NaOH

-

Cobalt(II) chloride (CoCl2) - Co-factor[1]

-

Ethyl Acetate (EtOAc)[1]

Procedure:

-

Substrate Preparation: Dissolve 10 mmol of N-Acetyl-DL-2,4,5-F3-Phe in 30 mL of water. Adjust pH to 7.5 using 0.1 M LiOH.[1]

-

Enzyme Activation: Add 10 mg of Acylase I and 1 mM CoCl2.

-

Incubation: Incubate at 37°C with gentle shaking for 24–48 hours. Monitor reaction progress via TLC or HPLC (Chiralpak column).

-

Separation:

-

Acidify the solution to pH 5.0 with dilute HCl.

-

L-Isomer Isolation: The free L-amino acid may precipitate or remain in the aqueous phase.[1] Filter if precipitate forms.[1]

-

D-Isomer Isolation: Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). The unreacted N-Acetyl-D-isomer will partition into the organic layer.[1]

-

-

Purification:

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate L-2,4,5-F3-Phe into a peptide sequence (e.g., GLP-1 analog).

Reagents:

-

Fmoc-L-2,4,5-F3-Phe-OH (Commercially available or protected from Protocol A)[1]

-

HATU (Coupling agent)[1]

-

DIPEA (Base)[1]

-

Resin (e.g., Wang or Rink Amide)[1]

Procedure:

-

Activation: Dissolve Fmoc-L-2,4,5-F3-Phe-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Shake for 45–60 minutes at room temperature.

-

Note: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the amino group during the next coupling step. Ensure the subsequent deprotection (20% Piperidine) is thorough.[1]

-

-

Monitoring: Verify coupling efficiency using the Kaiser test (ninhydrin). If incomplete, perform a second coupling (double coupling) due to the slight steric bulk of the trifluoro-phenyl ring.

-

Cleavage: Cleave peptide from resin using TFA/TIPS/H2O (95:2.5:2.5).

Biological Mechanism Visualization

Diagram 2: Mechanism of Action – DPP-4 Inhibition vs. Protein Stability

Caption: Divergent biological mechanisms: L-isomer enhances peptide stability; D-isomer (as drug scaffold) inhibits DPP-4 enzymes.[1]

References

-

Beilstein Journals. (2020).[1] Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J. Org.[1] Chem. [1]

-

Green Chemistry. (2018).[1] Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Royal Society of Chemistry.

-

PubMed. (2011).[1] Synthesis and comparative biological evaluation of L- and D-isomers of 18F-labeled fluoroalkyl phenylalanine derivatives. Nucl Med Biol.

-

BOC Sciences. 2,4,5-Trifluoro-L-phenylalanine Product Information.

-

ChemicalBook. Evogliptin Synthesis and Intermediates.

Sources

The Strategic Incorporation of 2,4,5-Trifluorophenylalanine: A Technical Guide for Advanced Drug Discovery and Protein Engineering

Abstract

The deliberate substitution of canonical amino acids with fluorinated analogues represents a paradigm shift in medicinal chemistry and chemical biology. Among these, non-canonical amino acids featuring a 2,4,5-trifluoro substitution on the phenyl ring of phenylalanine offer a unique constellation of physicochemical properties that can be leveraged to enhance therapeutic efficacy, metabolic stability, and serve as powerful probes for mechanistic studies. This guide provides a comprehensive technical overview of the synthesis, unique characteristics, and strategic applications of 2,4,5-trifluoro-substituted amino acids, with a particular focus on (R)-2,4,5-trifluorophenylalanine, a key component in modern pharmaceuticals. We will explore the causal relationships behind experimental choices in both chemical synthesis and biochemical incorporation, and provide detailed protocols for their practical implementation.

Introduction: The Fluorine Advantage in Amino Acid Chemistry

The introduction of fluorine into bioactive molecules has become a cornerstone of modern drug design.[1][2][3] The unique properties of the fluorine atom—its small van der Waals radius (next to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—collectively impart significant advantages.[1][2] When incorporated into amino acids, these properties can modulate acidity, basicity, lipophilicity, and conformational preferences, thereby influencing protein folding, stability, and protein-protein interactions.[1][4] The 2,4,5-trifluoro substitution pattern on phenylalanine, in particular, creates a unique electronic and steric environment that has been successfully exploited in the development of potent and selective therapeutics.

Physicochemical Properties of 2,4,5-Trifluorophenylalanine

The trifluorination of the phenyl ring in phenylalanine at the 2, 4, and 5 positions results in a dramatic alteration of its electronic and hydrophobic character. Understanding these changes is critical for predicting the impact of this non-canonical amino acid on peptide and protein structure and function.

Electronic Effects and pKa Modulation

The strong electron-withdrawing nature of the three fluorine atoms significantly lowers the electron density of the aromatic ring. This has a pronounced effect on the acidity of the carboxylic acid and the basicity of the amine group of the amino acid. The ammonium group of α-trifluoromethyl amino acids is severely deactivated in nucleophilic reactions due to this electron-withdrawing effect.[5] This altered reactivity necessitates special considerations during peptide synthesis.

Enhanced Hydrophobicity and Lipophilicity

Fluorination generally increases the lipophilicity of a molecule, a property that can enhance membrane permeability and bioavailability.[3][6] The 2,4,5-trifluorophenyl group significantly increases the hydrophobic profile of the amino acid, which can influence protein folding and the stability of protein-ligand interactions.[] This increased hydrophobicity can also enhance binding affinity to protein targets.[1]

Conformational Preferences and Protein Stability

The introduction of multiple fluorine atoms can impose conformational constraints on the amino acid side chain, influencing the local and global structure of a peptide or protein.[8] While highly fluorinated amino acids have been shown to enhance protein stability, an effect termed the "fluoro-stabilization effect," they can also have differential effects on secondary structure elements.[9] Studies have suggested that fluoro-amino acids are more suitable for stabilizing beta-sheets compared to alpha-helices.[9]

Synthesis of 2,4,5-Trifluorophenylalanine

The synthesis of enantiomerically pure 2,4,5-trifluorophenylalanine is a critical step in its application. Both chemical and chemo-enzymatic routes have been developed, with the latter offering advantages in terms of environmental impact and stereoselectivity.[10][11]

Chemo-Enzymatic Synthesis: A Greener Approach

A highly efficient and environmentally friendly approach to synthesizing D-(2,4,5-trifluorophenyl)alanine, a key precursor for the antidiabetic drug sitagliptin, involves biocatalytic retrosynthesis.[10][11] These routes often start from 2,4,5-trifluorobenzaldehyde and utilize enzymes for key transformations such as reductive amination, transamination, or deracemisation to achieve high enantiomeric excess.[10][11]

Experimental Protocol: Biocatalytic Reductive Amination

This protocol outlines a general procedure for the enzymatic reductive amination of 2,4,5-trifluorobenzaldehyde.

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

-

Substrate Addition: Add 2,4,5-trifluorobenzaldehyde to the reaction mixture.

-

Enzyme and Cofactor: Introduce a suitable reductive aminase or a combination of a transaminase and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

-

Amine Source: Add an amine donor, such as isopropylamine or ammonia.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24-48 hours).

-

Monitoring: Monitor the reaction progress by HPLC or LC-MS.

-

Workup and Purification: Upon completion, acidify the reaction mixture and extract the product. Further purification can be achieved by crystallization or chromatography.

Caption: Chemo-enzymatic synthesis of D-(2,4,5-trifluorophenyl)alanine.

Biochemical Incorporation into Proteins

The site-specific incorporation of 2,4,5-trifluorophenylalanine into proteins provides a powerful tool for studying protein structure, function, and dynamics. This is typically achieved through the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., TAG).[4][12]

Experimental Protocol: Site-Specific Incorporation in E. coli

-

Plasmid Construction: Co-transform E. coli with two plasmids: one encoding the engineered aminoacyl-tRNA synthetase and its cognate tRNA, and another encoding the target protein with a TAG codon at the desired position.

-

Cell Culture: Grow the transformed cells in a minimal medium supplemented with all canonical amino acids except phenylalanine.

-

Induction and ncAA Addition: Induce protein expression (e.g., with IPTG) and add 2,4,5-trifluoro-L-phenylalanine to the culture medium.

-

Protein Expression and Purification: Allow the cells to express the protein for a set period, then harvest the cells and purify the protein using standard chromatographic techniques.

-

Verification: Confirm the incorporation of the non-canonical amino acid by mass spectrometry.

Caption: Workflow for site-specific incorporation of 2,4,5-trifluorophenylalanine.

Applications in Drug Discovery and Chemical Biology

The unique properties of 2,4,5-trifluorophenylalanine have led to its successful application in several areas of drug discovery and chemical biology.

A Key Building Block for Pharmaceuticals

(R)-2,4,5-Trifluorophenylalanine is a crucial component of several dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[1] These include sitagliptin, retagliptin, and evogliptin.[1] The trifluorinated phenyl ring plays a critical role in the binding affinity and selectivity of these drugs for the DPP-4 enzyme.

Probing Protein Structure and Function with ¹⁹F NMR

The fluorine nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio.[13][14] Incorporating 2,4,5-trifluorophenylalanine into a protein introduces a unique ¹⁹F NMR signature that is highly sensitive to the local chemical environment.[14][15] This allows for the detailed study of protein conformational changes, ligand binding, and protein-protein interactions.[4][16]

Table 1: Physicochemical Properties of Phenylalanine and its Fluorinated Analogues

| Amino Acid | Molecular Weight ( g/mol ) | LogP (calculated) | pKa (COOH) (approx.) | pKa (NH₃⁺) (approx.) |

| L-Phenylalanine | 165.19 | 1.38 | 2.2 | 9.3 |

| 2,4,5-Trifluoro-L-phenylalanine | 219.16 | 2.5 (estimated) | < 2.2 | < 9.3 |

Note: Exact pKa and LogP values for 2,4,5-trifluorophenylalanine can vary depending on the experimental or computational method used. The values presented here are illustrative of the expected trends.

Enhancing Peptide and Protein Stability

The incorporation of fluorinated amino acids can increase the metabolic stability of peptides by making them more resistant to proteolytic degradation.[1][17][18] This is a significant advantage in the development of peptide-based therapeutics. The increased hydrophobicity and altered electronic properties of the fluorinated side chain can hinder recognition by proteases.[17]

Conclusion

Non-canonical amino acids with 2,4,5-trifluoro substitutions on the phenyl ring offer a powerful and versatile tool for researchers in drug discovery and chemical biology. Their unique physicochemical properties can be strategically employed to enhance the potency and stability of therapeutic agents, as well as to probe the intricate details of protein structure and function. The continued development of efficient synthetic and biosynthetic methods for their production and incorporation will undoubtedly expand their application in the design of next-generation therapeutics and sophisticated biological probes.

References

- Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry.

- Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin.

- Al-Hadedi, A. A. M., & Al-Masoudi, N. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

- BOC Sciences. (n.d.). 2,4,5-Trifluoro-L-phenylalanine. BOC Sciences.

- Palyam, N., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry.

- Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability.

- Galles, J. L., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.

- Gerig, J. T. (2000). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure.

- BenchChem. (n.d.).

- Rogoza, A. V., et al. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Amino Acids.

- ResearchGate. (n.d.). Assignment of 2,4,5-trifluorophenylalanine ¹⁹F resonances.

- Palyam, N., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline.

- Wang, L., et al. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society.

- Koksch, B., et al. (2014). Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based. European Journal of Organic Chemistry.

- Koksch, B., et al. (1996). Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids. Amino Acids.

- Al-Hadedi, A. A. M., & Al-Masoudi, N. A. (2020).

- Streit, J. O., et al. (2025). Rational design of 19F NMR labelling sites to probe protein structure and interactions.

- van der Heden van Noort, G. J., et al. (2012). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. ACS Chemical Biology.

- Mikhailiuk, P. K., et al. (2006). Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy.

- Chem-Impex. (n.d.). L-2,4,5-Trifluorophenylalanine. Chem-Impex.

- Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.

- Krishnan, V. V. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Magnetic Resonance Open.

- Macmillan Group. (2017).

- Google Patents. (n.d.). Process for the preparation of 2,4,5-trifluorophenylacetic acid.

- Nieto-Domínguez, M., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.

- Basha, A., & Anantharaju, P. G. (2015).

- Brigaud, T., et al. (2020).

- Al-Zoubi, R. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

- Bilska-Markowska, M., et al. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs.

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ02631A [pubs.rsc.org]

- 6. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 9. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]

- 10. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Chiral Resolution of 2,4,5-Trifluoro-DL-Phenylalanine

Abstract

This document provides a detailed technical guide for the chiral resolution of 2,4,5-Trifluoro-DL-Phenylalanine, a critical fluorinated amino acid. Its enantiomers have distinct and significant applications: the D-enantiomer is a key precursor for the synthesis of the blockbuster antidiabetic drug sitagliptin, while the L-enantiomer is a valuable tool in biochemical research and protein engineering.[1][2][] Given the stereospecific requirements of biological systems, obtaining enantiomerically pure forms of this compound is paramount for pharmaceutical development and scientific investigation.[] This guide presents two robust methodologies for achieving high-purity chiral separation: a chemo-enzymatic kinetic resolution protocol and an analytical-to-preparative scale High-Performance Liquid Chromatography (HPLC) method. Each protocol is explained with underlying scientific principles, step-by-step instructions, and methods for validating enantiomeric purity.

Introduction: The Significance of Fluorinated Phenylalanine Enantiomers

The incorporation of fluorine into amino acids can dramatically alter their biophysical and chemical properties, leading to enhanced metabolic stability, altered enzymatic activity, and unique protein-folding characteristics.[5][6] 2,4,5-Trifluoro-DL-Phenylalanine is a prime example of a fluorinated analog whose chiral identity dictates its function. The D-form, D-2,4,5-Trifluorophenylalanine, is an essential chiral building block for sitagliptin, a widely used medication for type 2 diabetes.[1][2] Conversely, L-2,4,5-Trifluorophenylalanine can be incorporated into peptides and proteins to probe protein structure and function, making it a valuable asset in drug discovery and molecular biology.[][7]

The primary challenge lies in separating the racemic mixture (a 1:1 mixture of D- and L-enantiomers) produced during conventional synthesis. Effective resolution is not merely a purification step but a critical enabling process for the development of safe, effective pharmaceuticals and advanced research tools. This note details methodologies designed to achieve high enantiomeric excess (ee > 99%) for both research and industrial applications.[]

Strategic Overview of Chiral Resolution

Two principal strategies are presented, each with distinct advantages depending on the desired scale and application. Enzymatic resolution offers a "green chemistry" approach with high stereoselectivity, ideal for scalable production.[1][2] Chromatographic separation provides a versatile and highly precise method suitable for both analytical quantification and preparative-scale purification.

Figure 1: High-level workflow for the chiral resolution of 2,4,5-Trifluoro-DL-Phenylalanine.

Protocol I: Enzymatic Kinetic Resolution

This protocol leverages the high stereospecificity of enzymes to selectively catalyze a reaction on only one enantiomer in a racemic mixture.[8][9] We will describe a kinetic resolution using a D-stereospecific amidase, which will selectively hydrolyze the amide of D-2,4,5-Trifluorophenylalanine, leaving the L-amide unreacted. The resulting D-acid and L-amide have different chemical properties (charge, solubility), allowing for their straightforward separation.

Rationale and Scientific Principles

The success of this method hinges on the enzyme's ability to distinguish between the two enantiomeric amides. The enzyme's active site is a chiral environment that preferentially binds and acts upon the D-amide. By stopping the reaction at approximately 50% conversion, we can achieve a high enantiomeric excess for both the product (D-acid) and the remaining substrate (L-amide).

Figure 2: Detailed workflow for the enzymatic resolution protocol.

Step-by-Step Experimental Protocol

A. Substrate Preparation: Synthesis of 2,4,5-Trifluoro-DL-Phenylalaninamide

-

Suspend 2,4,5-Trifluoro-DL-Phenylalanine in methanol.

-

Cool the suspension in an ice bath and slowly bubble HCl gas through it until saturation to form the methyl ester.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting ester hydrochloride in concentrated ammonium hydroxide and stir at room temperature overnight to form the amide.

-

Extract the amide with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate to yield the racemic amide. Confirm structure via NMR and MS.

B. Enzymatic Hydrolysis

-

Prepare a 100 mM phosphate buffer solution at pH 8.0.

-

Suspend the racemic 2,4,5-Trifluoro-DL-Phenylalaninamide in the buffer to a final concentration of 50 g/L.

-

Warm the suspension to 37°C with gentle stirring.

-

Add the D-stereospecific amidase (e.g., from Brevibacillus borstelensis) to a final concentration of 1-2 mg/mL.

-

Monitor the reaction progress every hour by taking a 100 µL aliquot, quenching with 100 µL of 1 M HCl, and analyzing via the HPLC method described in Section 4.2.

-

When the conversion reaches 48-52% (typically 6-12 hours), stop the reaction by acidifying the entire mixture to pH 2.0 with 6 M HCl.

C. Separation and Final Product Isolation

-

Extract the acidified mixture three times with ethyl acetate.

-

Aqueous Phase: Contains the protonated D-2,4,5-Trifluorophenylalanine hydrochloride.

-

Organic Phase: Contains the unreacted L-2,4,5-Trifluorophenylalaninamide.

-

-

Isolation of D-Enantiomer:

-

Adjust the pH of the aqueous phase to the isoelectric point of the amino acid (~pH 5.5) with a base (e.g., NaOH).

-

The D-amino acid will precipitate. Cool the mixture to 4°C to maximize precipitation.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain pure D-2,4,5-Trifluorophenylalanine.

-

-

Isolation of L-Enantiomer:

-

Wash the combined organic phases with brine and dry over sodium sulfate.

-

Remove the solvent under reduced pressure to isolate the L-amide.

-

Hydrolyze the L-amide by refluxing in 6 M HCl for 4-6 hours.

-

Cool the solution and neutralize to the isoelectric point (~pH 5.5) to precipitate the L-amino acid.

-

Filter, wash, and dry as described for the D-enantiomer.

-

Protocol II: HPLC-Based Chiral Resolution

HPLC is an indispensable tool for both confirming the enantiomeric purity of the products from enzymatic resolution and for direct separation of the enantiomers.[10][11] We present two HPLC-based approaches: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization.

Direct Enantioseparation using a Chiral Stationary Phase (CSP)

This method relies on a column where the stationary phase is itself chiral. It forms transient, diastereomeric complexes with the enantiomers, which have different stabilities, leading to different retention times and thus, separation. A teicoplanin-based CSP is often effective for separating underivatized amino acid analogues.[11][12]

A. Protocol for Direct HPLC Analysis

-

HPLC System: A standard HPLC system with a UV or DAD detector.

-

Chiral Column: Chirobiotic T (Teicoplanin-based), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: Isocratic elution with a mixture of methanol and 2 mM sodium 1-octanesulfonate (e.g., 75:25 v/v).[12] The ion-pairing agent helps improve peak shape and resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 265 nm.

-

Sample Preparation: Dissolve a small amount of the racemic mixture or the isolated enantiomer in the mobile phase.

-

Injection Volume: 10 µL.

-

Expected Outcome: Two well-resolved peaks corresponding to the D- and L-enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas:

-

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

-

| Parameter | Setting | Rationale |

| Column | Chirobiotic T, 250 x 4.6 mm | Teicoplanin CSP is effective for aromatic amino acids.[11][12] |

| Mobile Phase | 75:25 Methanol / 2mM Sodium Octanesulfonate | Balances retention and selectivity; ion-pair agent improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good efficiency. |

| Temperature | 25°C | Provides reproducible retention times. |

| Detection | UV, 265 nm | Phenylalanine derivatives have a strong absorbance at this wavelength. |

Indirect Enantioseparation via Derivatization

This method involves reacting the racemic amino acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used agent for this purpose.[11][13][14]

Figure 3: Workflow for indirect HPLC analysis using Marfey's Reagent.

A. Protocol for Derivatization and HPLC Analysis

-

Derivatization:

-

To 50 µL of a 1 mg/mL solution of the amino acid in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.

-

Incubate the mixture at 40°C for 1 hour.

-

Cool the reaction mixture to room temperature and quench by adding 20 µL of 2 M HCl.

-

-

HPLC Analysis:

-

Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[14]

-

Gradient: A linear gradient from 20% B to 70% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 340 nm (the dinitrophenyl group absorbs strongly at this wavelength).

-

-

Expected Outcome: Two separated peaks corresponding to the L-FDAA-D-TFP and L-FDAA-L-TFP diastereomers. For neutral amino acids, the L-L diastereomer typically elutes before the D-L diastereomer.[14]

| Parameter | Setting | Rationale |

| Derivatizing Agent | Marfey's Reagent (FDAA) | Forms stable diastereomers with high UV absorbance.[13][14] |

| Column | C18 Reversed-Phase | Standard, robust column for separating the resulting diastereomers. |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Provides excellent separation for hydrophobic derivatives. |

| Detection | UV, 340 nm | Wavelength of maximum absorbance for the DNP chromophore. |

Conclusion

The successful chiral resolution of 2,4,5-Trifluoro-DL-Phenylalanine is a critical step in its application in both pharmaceutical synthesis and advanced biochemical research. The chemo-enzymatic protocol offers a scalable and environmentally friendly pathway to obtaining both D- and L-enantiomers with high optical purity. The complementary HPLC methods provide essential tools for the precise analytical determination of enantiomeric excess and can be adapted for preparative-scale purification. The choice of method will depend on the specific requirements of the researcher or drug development professional, including scale, required purity, and available instrumentation. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can reliably produce and validate the enantiomerically pure 2,4,5-Trifluorophenylalanine required for their work.

References

-

Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. ResearchGate. Available at: [Link]

-

Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry (RSC Publishing). Available at: [Link]

-

Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. ResearchGate. Available at: [Link]

-

Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PMC. Available at: [Link]

-

Enzymatic resolutions of fluorinated α,α-disubstituted-α-amino acid amides. ResearchGate. Available at: [Link]

-

Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. ResearchGate. Available at: [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Available at: [Link]

-

Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. University of Strathclyde. Available at: [Link]

-

Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. ScienceDirect. Available at: [Link]

-

Switching chirality in amino acids. Chemistry World. Available at: [Link]

-

High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. PubMed. Available at: [Link]

- Resolution of racemic amino acids. Google Patents.

-

Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. ACS Publications. Available at: [Link]

-

High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. ResearchGate. Available at: [Link]

-

Enantioselective Extraction of Phenylalanine Enantiomers Using Environmentally Friendly Aqueous Two-Phase Systems. MDPI. Available at: [Link]

-

Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed. Available at: [Link]

-